imidazo[1,2-a]pyridin-2-yl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
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Overview
Description
Imidazo[1,2-a]pyridin-2-yl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone is a complex heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound features an imidazo[1,2-a]pyridine core, which is known for its versatility and utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2-yl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone typically involves multistep reactions that include the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the diazatricycloundecanone moiety. Common synthetic methods include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Condensation Reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2-yl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions can vary widely depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions can include a variety of functionalized derivatives of the original compound, which can have different chemical and physical properties.
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-yl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and technologies, including optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-yl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone involves its interaction with specific molecular targets and pathways. These interactions can include:
Binding to Enzymes: The compound can bind to specific enzymes and inhibit their activity.
Modulation of Receptor Activity: The compound can interact with receptors on the surface of cells and modulate their activity.
Influence on Signaling Pathways: The compound can affect various signaling pathways within cells, leading to changes in cellular behavior.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-2-yl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds have a similar core structure but differ in the substituents attached to the core.
Imidazo[1,5-a]pyridines: These compounds have a different arrangement of the nitrogen atoms in the ring structure.
Diazatricycloundecanones: These compounds have a similar diazatricycloundecanone moiety but differ in the other parts of the molecule.
The uniqueness of this compound lies in its specific combination of structural features, which can lead to unique chemical and biological properties.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(19-15-26-11-5-4-8-20(26)24-19)27-14-18(16-6-2-1-3-7-16)22-21(27)17-9-12-25(22)13-10-17/h1-8,11,15,17-18,21-22H,9-10,12-14H2/t18-,21+,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAKBOCGFNFKKZ-VLCRHTCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3C(=O)C4=CN5C=CC=CC5=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3C(=O)C4=CN5C=CC=CC5=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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